molecular formula C5H7N3S2 B15198539 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide

2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide

Cat. No.: B15198539
M. Wt: 173.3 g/mol
InChI Key: KEOFLXJBMAYVRU-UHFFFAOYSA-N
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Description

2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide is a heterocyclic compound that features an imidazole ring fused with a thioamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide typically involves the reaction of an imidazole derivative with a thioamide precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The thioamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Uniqueness: 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide is unique due to the presence of both the imidazole and thioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .

Properties

Molecular Formula

C5H7N3S2

Molecular Weight

173.3 g/mol

IUPAC Name

2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethanethioamide

InChI

InChI=1S/C5H7N3S2/c6-4(9)1-3-2-7-5(10)8-3/h2H,1H2,(H2,6,9)(H2,7,8,10)

InChI Key

KEOFLXJBMAYVRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N1)CC(=S)N

Origin of Product

United States

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